![molecular formula C16H15ClN4O2S B2425556 7-Allyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 313380-54-0](/img/structure/B2425556.png)
7-Allyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
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Description
Scientific Research Applications
Synthesis Techniques
- Thietanyl Protection in Synthesis : The synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, where thietanyl protecting group is used for 8-bromo- and 8-amino-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This demonstrates an innovative route for synthesizing disubstituted 3-methyl-3,7-dihydro-1H-purine-2,6-diones (Khaliullin & Shabalina, 2020).
Chemical Properties and Reactions
- Photochemistry Synthesis : The compound 1-allyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione was obtained using photochemistry, highlighting the potential for creating novel derivatives of pentoxifylline (Han, Bonnet, & V. D. Westhuizen, 2008).
Pharmacological Evaluation
- 8-Aminoalkyl Derivatives of Purine-2,6-dione : The study explored the chemical diversification of purine-2,6-dione by introducing hydrophobic substituents. This led to the development of potential psychotropic agents, particularly targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
- Synthesis for Cardiovascular Activity : The synthesis of compounds like 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride and its derivatives, tested for electrocardiographic, antiarrhythmic, and hypotensive activity, indicating potential cardiovascular applications (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
- Inhibitory Activities of DPP-IV : Research into 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as inhibitors of dipeptidyl peptidase IV, which could have implications in therapeutic applications (Mo, Dong, Sun, Chen, Pang, Xi, & Chen, 2015).
Structural and Vibrational Analysis
- Structure and Vibrations in Methyl Derivatives : Analysis of the structure and vibrational characteristics of 3,7-dihydro-purine-2,6-dione (xanthine) and its methyl derivatives. This study contributes to understanding the molecular properties of such compounds (Gobre, Pinjari, & Gejji, 2010).
properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-3-8-21-12-13(20(2)15(23)19-14(12)22)18-16(21)24-9-10-6-4-5-7-11(10)17/h3-7H,1,8-9H2,2H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKHHJBYBYYDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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